Cas no 1496947-62-6 (4-amino-1-(dimethylamino)pentan-3-one)

4-Amino-1-(dimethylamino)pentan-3-one is a versatile intermediate in organic synthesis, characterized by its amino and dimethylamino functional groups. This compound exhibits reactivity typical of ketones and amines, making it valuable for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structure allows for further functionalization, enabling the synthesis of complex molecules. The dimethylamino group enhances solubility in polar solvents, facilitating reactions in aqueous or mixed-phase systems. Additionally, the compound's stability under standard conditions ensures reliable handling and storage. Its utility in multistep synthetic routes underscores its importance as a building block in medicinal chemistry and industrial applications.
4-amino-1-(dimethylamino)pentan-3-one structure
1496947-62-6 structure
Product name:4-amino-1-(dimethylamino)pentan-3-one
CAS No:1496947-62-6
MF:C7H16N2O
Molecular Weight:144.214741706848
CID:6022583
PubChem ID:82417801

4-amino-1-(dimethylamino)pentan-3-one 化学的及び物理的性質

名前と識別子

    • 4-amino-1-(dimethylamino)pentan-3-one
    • 1496947-62-6
    • EN300-1768799
    • インチ: 1S/C7H16N2O/c1-6(8)7(10)4-5-9(2)3/h6H,4-5,8H2,1-3H3
    • InChIKey: FSNGHMNNFXXQQE-UHFFFAOYSA-N
    • SMILES: O=C(C(C)N)CCN(C)C

計算された属性

  • 精确分子量: 144.126263138g/mol
  • 同位素质量: 144.126263138g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 4
  • 複雑さ: 112
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.6
  • トポロジー分子極性表面積: 46.3Ų

4-amino-1-(dimethylamino)pentan-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1768799-1.0g
4-amino-1-(dimethylamino)pentan-3-one
1496947-62-6
1g
$1172.0 2023-05-26
Enamine
EN300-1768799-0.1g
4-amino-1-(dimethylamino)pentan-3-one
1496947-62-6
0.1g
$1031.0 2023-09-20
Enamine
EN300-1768799-0.05g
4-amino-1-(dimethylamino)pentan-3-one
1496947-62-6
0.05g
$983.0 2023-09-20
Enamine
EN300-1768799-5g
4-amino-1-(dimethylamino)pentan-3-one
1496947-62-6
5g
$3396.0 2023-09-20
Enamine
EN300-1768799-0.25g
4-amino-1-(dimethylamino)pentan-3-one
1496947-62-6
0.25g
$1078.0 2023-09-20
Enamine
EN300-1768799-10.0g
4-amino-1-(dimethylamino)pentan-3-one
1496947-62-6
10g
$5037.0 2023-05-26
Enamine
EN300-1768799-0.5g
4-amino-1-(dimethylamino)pentan-3-one
1496947-62-6
0.5g
$1124.0 2023-09-20
Enamine
EN300-1768799-10g
4-amino-1-(dimethylamino)pentan-3-one
1496947-62-6
10g
$5037.0 2023-09-20
Enamine
EN300-1768799-5.0g
4-amino-1-(dimethylamino)pentan-3-one
1496947-62-6
5g
$3396.0 2023-05-26
Enamine
EN300-1768799-2.5g
4-amino-1-(dimethylamino)pentan-3-one
1496947-62-6
2.5g
$2295.0 2023-09-20

4-amino-1-(dimethylamino)pentan-3-one 関連文献

4-amino-1-(dimethylamino)pentan-3-oneに関する追加情報

4-Amino-1-(Dimethylamino)Pentan-3-One: A Comprehensive Overview

4-Amino-1-(dimethylamino)pentan-3-one, also known by its CAS number CAS No. 1496947-62-6, is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure featuring an amino group at the fourth position and a dimethylamino group at the first position of a pentanone backbone, exhibits a wide range of applications and properties that make it a valuable molecule for research and industrial purposes.

The structural features of 4-amino-1-(dimethylamino)pentan-3-one are particularly noteworthy. The presence of both an amino group and a dimethylamino group introduces significant steric and electronic effects, which influence the compound's reactivity and solubility. Recent studies have highlighted its potential as a building block in the synthesis of bioactive molecules, including antibiotics and anticancer agents. For instance, researchers have demonstrated that this compound can serve as an intermediate in the construction of complex peptide frameworks, leveraging its ability to undergo various condensation reactions under mild conditions.

In terms of synthesis, 4-amino-1-(dimethylamino)pentan-3-one can be prepared through a variety of methods, including the Gabriel synthesis, which involves the reaction of phthalimide with appropriate alkyl halides followed by hydrolysis. Recent advancements in catalytic asymmetric synthesis have also enabled the enantioselective preparation of this compound, which is crucial for its application in chiral drug discovery. The ability to produce this compound with high enantiomeric excess has opened new avenues for exploring its stereochemical properties in biological systems.

The pharmacological properties of 4-amino-1-(dimethylamino)pentan-3-one have been extensively studied in recent years. Preclinical studies have shown that this compound exhibits moderate anti-inflammatory activity, potentially due to its ability to inhibit cyclooxygenase enzymes. Furthermore, its role as a precursor in the synthesis of bioactive peptides has been explored, with promising results in terms of bioavailability and efficacy. These findings underscore its potential as a lead compound in drug discovery programs targeting inflammatory diseases.

In addition to its pharmacological applications, 4-amino-1-(dimethylamino)pentan-3-one has found utility in materials science. Its ability to form stable amide bonds makes it an attractive candidate for the synthesis of polymeric materials with tailored mechanical and thermal properties. Recent research has focused on its use as a monomer in the preparation of biodegradable polymers, which could find applications in biomedical devices and controlled drug delivery systems.

The environmental impact and sustainability aspects of CAS No. 1496947-62-6 have also come under scrutiny. Studies have shown that this compound is biodegradable under aerobic conditions, with degradation rates influenced by factors such as pH and temperature. These findings are particularly relevant for industries seeking to adopt greener chemical processes and reduce their environmental footprint.

In conclusion, 4-amino-1-(dimethylamino)pentan-3-one, or CAS No. 1496947-62-6, stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its structural versatility, coupled with recent advancements in synthesis and application techniques, positions it as a valuable tool for researchers and industry professionals alike. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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